17-(tert-Butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid
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Overview
Description
Epristeride is a synthetic androstane steroid that functions as a 5α-reductase inhibitor. It is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland. Epristeride works by decreasing the production of dihydrotestosterone (DHT), an androgen sex hormone, in specific parts of the body such as the prostate gland .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epristeride involves several steps. One common method starts with the oxidation of the acetyl group in progesterone to form a carboxylic acid. This is followed by a series of reactions including the formation of an intermediate, which is then treated with tert-butylamine to yield Epristeride .
Industrial Production Methods
Industrial production of Epristeride typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The preparation method is designed to be simple and easy to implement, with good stability and high operability .
Chemical Reactions Analysis
Types of Reactions
Epristeride undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of progesterone.
Hydrolysis: Intermediate compounds are often hydrolyzed to form the final product.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial oxidation step.
Tert-Butylamine: Used in the substitution reaction.
Organic Solvents: Such as ethanol and acetone, are commonly used in the reactions.
Major Products Formed
The major product formed from these reactions is Epristeride itself, with high purity and yield. By-products are minimized through careful control of reaction conditions .
Scientific Research Applications
Epristeride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of steroid chemistry and enzyme inhibition.
Biology: Investigated for its effects on androgen metabolism and prostate cell growth.
Medicine: Primarily used in the treatment of benign prostatic hyperplasia.
Industry: Used in the pharmaceutical industry for the production of medications targeting prostate conditions.
Mechanism of Action
Epristeride is a selective, transition-state, non-competitive, irreversible inhibitor of 5α-reductase. It specifically targets the type II isoform of the enzyme. By binding irreversibly to 5α-reductase, Epristeride forms an unproductive complex with the enzyme, the substrate testosterone, and the cofactor NADPH. This prevents the conversion of testosterone to dihydrotestosterone (DHT), thereby reducing DHT levels in the prostate gland and alleviating symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and scalp hair loss.
Dutasteride: Inhibits both type I and type II isoforms of 5α-reductase and is used for similar indications.
Uniqueness
Epristeride is unique in its mechanism of action as it binds irreversibly to 5α-reductase, unlike finasteride and dutasteride, which are competitive inhibitors. This irreversible binding results in a longer-lasting effect on DHT levels .
Properties
IUPAC Name |
17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPSMQAHNAZRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861252 |
Source
|
Record name | 17-(tert-Butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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